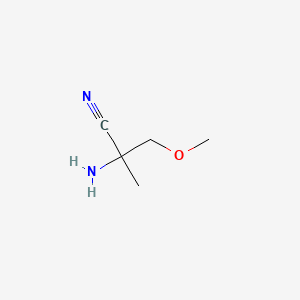

2-Amino-3-methoxy-2-methylpropanenitrile

Description

2-Amino-3-methoxy-2-methylpropanenitrile is an organonitrile compound characterized by a branched carbon skeleton with an amino (-NH₂) group, a methoxy (-OCH₃) group, and a nitrile (-CN) group. Its molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol. The compound’s reactivity and applications in organic synthesis and medicinal chemistry stem from its functional groups, which enable diverse chemical transformations, such as nucleophilic additions and cyclization reactions.

Properties

IUPAC Name |

2-amino-3-methoxy-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(7,3-6)4-8-2/h4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDCBMIBQMEIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-3-methoxy-2-methylpropanenitrile (often abbreviated as AMMP) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-amino-3-methoxy-2-methylpropanenitrile is C₇H₁₅N₃O, characterized by the presence of an amino group, a methoxy group, and a nitrile functional group. These structural features contribute to its reactivity and interaction potential with biological molecules.

Key Structural Features:

- Amino Group: Facilitates hydrogen bonding and enhances solubility in biological systems.

- Methoxy Group: Increases lipophilicity, aiding in membrane permeability.

- Nitrile Group: Imparts unique electronic properties that may influence biological interactions.

The biological activity of AMMP primarily involves its interaction with various enzymes and metabolic pathways. Notably, it has been observed to inhibit serine proteases, which play crucial roles in numerous physiological processes including blood coagulation and inflammation. The mechanism of action is believed to involve covalent bond formation at the active site of these enzymes, thereby modulating their activity.

Biological Activity Overview

Recent studies have highlighted several areas where AMMP exhibits significant biological activity:

-

Enzyme Inhibition:

- Serine Proteases: AMMP acts as an inhibitor, potentially affecting metabolic pathways crucial for cell signaling and proliferation.

- MAPK/ERK Pathway: Influences cell growth and differentiation through modulation of this signaling pathway.

-

Therapeutic Applications:

- Cancer Research: Its inhibitory effect on serine proteases suggests potential applications in cancer treatment by disrupting tumor progression pathways.

- Metabolic Disorders: Modulation of metabolic pathways indicates possible therapeutic roles in conditions such as diabetes and obesity.

- Drug Development: Serves as a precursor for synthesizing bioactive molecules, enhancing its value in pharmaceutical applications.

Research Findings

Recent research has provided insights into the biological effects and potential therapeutic uses of AMMP:

- A study demonstrated that AMMP effectively inhibits serine proteases involved in cancer metastasis, suggesting its utility in developing anti-cancer therapies.

- Another investigation highlighted its role in modulating the MAPK/ERK signaling pathway, indicating that it may affect cellular responses to growth factors .

Data Table: Interaction with Biological Targets

| Biological Target | Type of Interaction | Effect |

|---|---|---|

| Serine Proteases | Enzyme Inhibition | Modulation of metabolic pathways |

| MAPK/ERK Pathway | Signal Transduction | Influences cell proliferation |

| Other Enzymes | Potential Inhibition | Therapeutic implications |

Case Studies

-

Cancer Treatment:

A preclinical study evaluated the efficacy of AMMP against various cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased concentrations of AMMP, particularly in cells expressing high levels of serine proteases. -

Metabolic Disorders:

In a model for obesity, AMMP administration resulted in improved metabolic profiles, including reduced insulin resistance and altered lipid profiles. These findings suggest its potential as a therapeutic agent for metabolic syndrome .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional uniqueness of 2-Amino-3-methoxy-2-methylpropanenitrile becomes evident when compared to analogs with variations in substituents, backbone structure, or functional groups. Below is a detailed comparison based on molecular features, reactivity, and biological activity.

Substituent Variations

Hydroxy vs. Methoxy Substituents

- 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (C₄H₉ClN₂O): Replaces the methoxy group with a hydroxyl (-OH) group. Enhanced polarity and hydrogen-bonding capacity due to the hydroxyl group, making it more reactive in aqueous environments . Molecular weight: 136.58 g/mol.

- 2-Amino-3-methoxy-2-methylpropanenitrile: The methoxy group provides steric bulk and electron-donating effects, stabilizing intermediates in nucleophilic reactions. Lower solubility in water compared to the hydroxy analog but higher lipid solubility, influencing pharmacokinetics .

Positional Isomerism

- 2-Amino-2-(3-methoxyphenyl)acetonitrile: Features a methoxy group on an aromatic ring instead of the aliphatic chain. Exhibits stronger binding affinity to biological targets (e.g., enzymes) due to aromatic π-π interactions, unlike the aliphatic methoxy group in the target compound . Molecular weight: 190.23 g/mol.

Functional Group Variations

Nitrile vs. Carboxylic Acid/Amine

- 2-Amino-2-methylpropanenitrile (C₅H₁₀N₂): Lacks the methoxy group. Simpler structure with reduced steric hindrance, enabling faster reaction kinetics in cyanation reactions . Molecular weight: 98.15 g/mol.

- 3-Cyclohexyl-2,2-dimethylpropanenitrile (C₁₂H₁₉N): Replaces the amino and methoxy groups with a cyclohexyl moiety. Enhanced hydrophobicity, making it suitable for lipid-mediated drug delivery systems .

Key Research Findings

Reactivity: The methoxy group in 2-Amino-3-methoxy-2-methylpropanenitrile enhances electron density at the nitrile group, facilitating nucleophilic additions compared to non-methoxy analogs .

Solubility: The compound’s moderate water solubility (due to the amino group) and lipid solubility (due to the methoxy group) make it a versatile intermediate in drug synthesis .

Biological Potential: While less cytotoxic than nitro-substituted analogs (e.g., ), its enzyme inhibition activity suggests utility in designing protease inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.